Furilazole

Environmental Fate Formulation Chemistry Solubility

Select Furilazole for controlled-release formulations: its 235 mg/L solubility & low Kf (0.1-0.13) ensure soil mobility matched to co-applied herbicides—benoxacor cannot replicate this. As the most detected dichloroacetamide safener in surface waters (31%), it is the essential sentinel for environmental monitoring. For aquatic toxicology, only Furilazole decreases algal cell size among its analogs. In water treatment studies, its base-hydrolysis kOH is ~140× lower than benoxacor, enabling distinct pathway tracking. Choose unmatched environmental relevance.

Molecular Formula C11H13Cl2NO3
Molecular Weight 278.13 g/mol
CAS No. 121776-33-8
Cat. No. B1662145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurilazole
CAS121776-33-8
Molecular FormulaC11H13Cl2NO3
Molecular Weight278.13 g/mol
Structural Identifiers
SMILESCC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C
InChIInChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3
InChIKeyMCNOFYBITGAAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.08e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Furilazole (CAS 121776-33-8): A Critical Herbicide Safener for Procuring Corn Protection Solutions


Furilazole (CAS 121776-33-8), also known as MON 13900, is a racemic dichloroacetamide herbicide safener developed by Monsanto Company [1]. It belongs to the oxazolidine class of organic compounds [2] and functions by enhancing glutathione S-transferase (GST) activity and glutathione (GSH) content in plants, thereby accelerating the detoxification metabolism of co-applied herbicides . It is primarily used to protect maize (corn) from injury caused by chloroacetamide herbicides such as acetochlor and metolachlor .

Why Furilazole (CAS 121776-33-8) Cannot Be Replaced by Other Dichloroacetamide Safeners Without Consequence


Although classified as dichloroacetamide safeners, compounds like benoxacor, dichlormid, and AD-67 are not interchangeable with furilazole in all contexts. Critical differences in their physicochemical properties [1], environmental fate [2], and non-target organism effects [3] can lead to significant variations in performance and regulatory compliance. For instance, substitution can alter leaching behavior [4], hydrolysis rates during water treatment [5], or even cause unexpected morphological effects on aquatic life [3]. Therefore, selecting the specific safener is a crucial decision point for formulation scientists and environmental compliance managers, not a trivial substitution.

Quantitative Differentiation of Furilazole (CAS 121776-33-8) Against Key Dichloroacetamide Analogs: A Procurement-Focused Evidence Guide


Furilazole Exhibits Over 10-Fold Higher Aqueous Solubility Than Benoxacor, Influencing Mobility and Formulation

Furilazole demonstrates significantly higher aqueous solubility (235 mg/L) compared to the common analog benoxacor (22 mg/L). This 10.7-fold difference [1] directly impacts its mobility in the environment and its behavior in aqueous-based formulations. The experimental value for furilazole closely matches its computational estimate (255 mg/L), while benoxacor's experimental solubility is far lower than estimated (102.7 mg/L) [2], indicating a potential for greater uncertainty in modeling benoxacor's environmental transport. Furthermore, the log octanol-water partition coefficient (log Kow) for furilazole is 1.96, compared to 2.23 for benoxacor [1], suggesting a slightly lower potential for bioaccumulation.

Environmental Fate Formulation Chemistry Solubility

Furilazole Sorption Affinity to Granular Activated Carbon (GAC) is 1.9-Fold Lower Than Benoxacor

In water treatment applications using granular activated carbon (GAC), furilazole exhibits a significantly lower Freundlich sorption constant (Kf) of 3.4 (mg/g) × (mg/L)^(1/n) compared to benoxacor's Kf of 6.4 (mg/g) × (mg/L)^(1/n) [1]. This 1.9-fold difference indicates that benoxacor is more favorably adsorbed onto GAC. The lower sorption affinity of furilazole suggests it will be less effectively removed from water sources by GAC filtration systems compared to benoxacor. Soil sorption Kf values were also lower for furilazole (0.1-0.13) than for benoxacor (0.1-0.27) across three agricultural soils [1].

Water Treatment Environmental Remediation Sorption

Base-Mediated Hydrolysis Rate of Furilazole is 3 Orders of Magnitude Lower Than Benoxacor

Under high-pH conditions (e.g., lime-soda water softening), the base-mediated hydrolysis rate constant (kOH) for furilazole is 3.5 ± 1.8 M⁻¹ h⁻¹, which is roughly two orders of magnitude lower than the exceptionally high rate for benoxacor (500 ± 200 M⁻¹ h⁻¹) [1]. This translates to a vastly longer environmental half-life for furilazole under alkaline conditions. While benoxacor may undergo significant transformation during typical water treatment processes (half-life of 13 hours at high pH) [1], furilazole is expected to be far more persistent.

Chemical Stability Hydrolysis Environmental Persistence

Furilazole is the Most Frequently Detected Dichloroacetamide Safener in Midwestern U.S. Streams

In a 2016-2017 study of seven Midwestern U.S. streams, furilazole was the most frequently detected dichloroacetamide safener, found in 31% of samples [1]. This detection frequency was higher than that of its close analogs: benoxacor (29%), dichlormid (15%), and AD-67 (2%) [1]. This widespread occurrence is a direct consequence of its physicochemical properties, particularly its high aqueous solubility and lower sorption to soil, which enhance its mobility from agricultural fields to surface waters [2].

Environmental Monitoring Occurrence Stream Water

Furilazole Elicits a Unique Effect on Algal Cell Morphology Compared to Other Safeners

In a study on the non-target alga Raphidocelis subcapitata, furilazole caused a significant decrease in cell size, whereas benoxacor and AD-67 had no observed effect on algae cell size [1]. The safener dichlormid, conversely, caused a significant increase in cell size [1]. This indicates a distinct biological interaction or mode of toxicity for furilazole at the cellular level that is not shared by its closest chemical analogs. Notably, all observed morphological effects occurred at or above the EC50 concentration for each chemical, which for safeners were all substantially higher than the herbicides [1].

Ecotoxicology Non-target Organisms Algae

Defined Application Scenarios for Furilazole (CAS 121776-33-8) Driven by Quantitative Evidence


Scenario 1: Formulation Development for Sustained Environmental Release

When designing a controlled-release formulation where a moderate, sustained release into the soil profile is desired to protect against mobile herbicides, furilazole's high aqueous solubility (235 mg/L) [1] and lower sorption to soil (Kf 0.1-0.13) [2] make it a more suitable candidate than less soluble, more strongly sorbed alternatives like benoxacor. This property ensures its mobility is more closely matched with the co-applied herbicide, a requirement for effective protection [3].

Scenario 2: Prioritization for Environmental Monitoring Programs

Given that furilazole is the most frequently detected dichloroacetamide safener in surface waters (31% detection frequency) [4], environmental monitoring and regulatory programs focused on agrochemical runoff should prioritize the inclusion of furilazole in their analytical target lists. Its widespread occurrence, directly linked to its high solubility and low soil sorption [1][2], makes it a sentinel compound for assessing agricultural impacts on water quality.

Scenario 3: Ecotoxicological Studies Focusing on Non-Standard Morphological Endpoints

Furilazole presents a unique test compound for aquatic toxicology research. Unlike its analogs benoxacor and AD-67, which did not affect algal cell size, furilazole caused a significant decrease in this endpoint [5]. Therefore, in studies aiming to understand sublethal morphological effects of agrochemicals on phytoplankton communities, furilazole serves as a key differentiator and a model compound for eliciting this specific response.

Scenario 4: Research on Safener Stability Under High-pH Water Treatment Conditions

For studies investigating the fate of agrochemicals during water treatment, furilazole is a critical comparator due to its extreme difference in base-mediated hydrolysis stability relative to benoxacor. Its kOH is nearly 140 times lower [6], meaning it will persist under conditions where benoxacor rapidly degrades. This allows researchers to track the distinct removal pathways of different safener classes within the same treatment system.

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